[1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile
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Overview
Description
[1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile is an organic compound that features a complex structure with a chlorophenyl group, a thiophene ring, and a propanedinitrile moiety
Mechanism of Action
Target of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that d–π–a chromophores, which this compound might be classified as, are characterized by their strong absorption in the visible and near-ir regions, high thermal and photochemical stability, efficient intramolecular charge transfer, and high nonlinear optical (nlo) characteristics .
Biochemical Pathways
Compounds with a thiophene nucleus have been reported to affect a variety of biochemical pathways due to their diverse therapeutic properties .
Pharmacokinetics
It’s known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water , which could influence the bioavailability of the compound.
Result of Action
Compounds with a thiophene nucleus have been reported to have diverse therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Action Environment
It’s known that the properties of d–π–a chromophores, which this compound might be classified as, depend on the molecular structure of chromophores .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a suitable catalyst to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form a thiophene ring attached to the chlorophenyl group.
Addition of Propanedinitrile: The final step involves the addition of propanedinitrile to the cyclized intermediate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may interact with biological targets, leading to therapeutic effects.
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Comparison with Similar Compounds
Similar Compounds
[1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile: shares similarities with other compounds containing chlorophenyl and thiophene groups, such as thiophene-2-carboxylic acid derivatives and chlorophenyl ketones.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives exhibit similar chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[1-(2-chlorophenyl)-3-oxo-3-thiophen-2-ylpropyl]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-14-5-2-1-4-12(14)13(11(9-18)10-19)8-15(20)16-6-3-7-21-16/h1-7,11,13H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTFOYKMPSDHEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)C2=CC=CS2)C(C#N)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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